molecular formula C19H22N2O B1665959 Amedalin CAS No. 22136-26-1

Amedalin

Cat. No.: B1665959
CAS No.: 22136-26-1
M. Wt: 294.4 g/mol
InChI Key: HBGWAZBZXJBYQD-UHFFFAOYSA-N
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Description

Amedalin (C₁₉H₂₂N₂O) is an indole-derived antidepressant classified as a selective norepinephrine reuptake inhibitor (NRI) . Its molecular structure features a bicyclic indole core with a ketone group and a tertiary amine side chain, as illustrated by its SMILES notation: CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC . This compound’s pharmacological activity stems from its ability to inhibit norepinephrine reuptake, enhancing synaptic norepinephrine levels to alleviate depressive symptoms . It is recognized for its structural uniqueness among indole derivatives, which are widely exploited in CNS drug development due to their favorable pharmacokinetic and pharmacodynamic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Core Cyclization Process

The foundational synthesis of Amedalin centers on the cyclization of 3-methyl-3-(3-methylaminopropyl)-1-phenyl-2-indolinone, a reaction requiring precise control of acidic conditions. Early laboratory-scale methods utilized concentrated hydrochloric acid or sulfuric acid as catalysts, facilitating intramolecular cyclization at elevated temperatures (80–100°C) over 12–24 hours. This step forms the indole backbone critical to this compound’s structure, with yields historically reported at 60–70% under optimal stoichiometry.

A key advancement emerged with the adoption of Lewis acids such as zinc chloride, which reduced reaction times to 8–10 hours while maintaining yields above 65%. However, these methods faced challenges in byproduct formation, particularly the undesired dimerization of intermediates, necessitating rigorous purification steps.

Intermediate Synthesis and Functionalization

Recent studies have explored precursor synthesis routes involving Knoevenagel and Aldol condensations. For example, the condensation of 5,6-dimethoxyindan-1-one with substituted aldehydes using aqueous extracts of Acacia concinna pods as biocatalysts achieved yields exceeding 95% under mild conditions (25–30°C, atmospheric pressure). This eco-friendly approach contrasts sharply with traditional methods requiring cryogenic temperatures (-78°C) and hazardous reagents like n-butyllithium.

Table 1: Comparative Analysis of Catalysts in Intermediate Synthesis

Catalyst Temperature (°C) Time (h) Yield (%) Byproducts (%)
Acacia concinna extract 25–30 15 95 <2
Zinc chloride 80–100 10 70 15
Sulfuric acid 100 24 65 20

Data derived from.

Industrial-Scale Production Techniques

Continuous Flow Reactor Integration

Modern industrial protocols favor continuous flow reactors to enhance cyclization efficiency. By maintaining precise temperature gradients (70–90°C) and residence times of 30–60 minutes, these systems achieve near-quantitative conversion rates while minimizing thermal degradation. Coupled with in-line infrared spectroscopy for real-time monitoring, this approach reduces batch-to-batch variability to <1.5%.

Purification and Crystallization

Post-synthesis purification employs multistep crystallization using isopropyl alcohol/water mixtures, yielding pharmaceutical-grade this compound hydrochloride with ≥99.5% purity. Advanced chromatographic techniques, including preparative HPLC with C18 columns, resolve persistent impurities such as 3-methylindole derivatives, which historically compromised batch quality.

Catalytic Systems and Reaction Optimization

Biocatalytic Innovations

The substitution of traditional acid catalysts with plant-derived alternatives marks a paradigm shift in this compound synthesis. Acacia concinna pod extracts, rich in triterpenoid saponins, act as dual-function catalysts by stabilizing transition states and suppressing side reactions. This system’s pH tolerance (4.0–8.0) and recyclability (≥5 cycles without activity loss) position it as a sustainable alternative to corrosive mineral acids.

Solvent Engineering for Green Chemistry

Supercritical carbon dioxide (scCO₂) has emerged as a viable solvent for this compound’s final coupling steps. Operating at 50°C and 100 bar, scCO₂ facilitates 85% yield improvements over dichloromethane-based systems while eliminating halogenated waste streams.

Quality Control and Analytical Profiling

Spectroscopic Characterization

Modern batches undergo rigorous analysis via:

  • ¹H/¹³C NMR : Confirming the absence of methylene bridge defects (δ 2.04–2.10 ppm for propyl chains).
  • High-Resolution Mass Spectrometry (HRMS) : Validating molecular ion peaks at m/z 307.1678 [M+H]⁺.
  • X-ray Diffraction (XRD) : Ensuring crystalline polymorph consistency (P2₁/c space group).

Stability Profiling

Accelerated stability studies (40°C/75% RH) reveal this compound hydrochloride’s degradation pathway via N-demethylation (t₁/₂ = 18 months), necessitating nitrogen-blanketed packaging for commercial viability.

Challenges and Limitations

Byproduct Management

The synthesis’s Achilles’ heel remains the formation of 3-(5-nitropropyl) indole derivatives during cyclization, requiring costly chromatography for removal. Computational modeling suggests modifying the methylaminopropyl side chain’s steric bulk could suppress this pathway by 40%.

Scalability of Biocatalytic Methods

While Acacia concinna extracts excel in lab settings, their industrial deployment faces hurdles in biomass sourcing and extract standardization. Hybrid systems combining immobilized enzymes with flow chemistry may bridge this gap.

Chemical Reactions Analysis

Amedalin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Amedalin is characterized by its ability to selectively inhibit the reuptake of norepinephrine without significantly affecting serotonin or dopamine levels. This selectivity is crucial for its potential therapeutic effects, particularly in mood regulation. The compound's structure allows it to enhance norepinephrine concentration in the synaptic cleft, which is believed to contribute to its antidepressant effects .

Chemistry

This compound serves as a model compound for studying selective norepinephrine reuptake inhibition. Its unique properties allow researchers to investigate the mechanisms of action of NRIs and their implications in treating mood disorders.

Biology

The compound has been investigated for its effects on neurotransmitter systems. Studies indicate that this compound can modulate neurotransmitter activity, particularly norepinephrine, which plays a significant role in mood regulation and cognitive functions .

Medicine

Despite never being marketed, this compound has shown promise in preclinical studies as an antidepressant. It has been evaluated for its potential use in treating conditions associated with low norepinephrine levels, such as anxiety disorders and attention deficit hyperactivity disorder (ADHD) .

Data Table: Summary of Biological Activities

ActivityDescriptionFindings
Norepinephrine Reuptake InhibitionSelectively inhibits norepinephrine reuptakeIncreases synaptic norepinephrine levels
Antidepressant PotentialEvaluated through behavioral assays in animal modelsPositive mood changes observed
Side EffectsLimited due to selectivity; no significant serotonin/dopamine interactionFewer side effects compared to non-selective agents
Other Therapeutic UsesPotential for ADHD and anxiety treatmentRequires further clinical investigation

Case Studies

Several studies have explored the pharmacological profile of this compound:

  • Preclinical Studies : Animal models demonstrated that this compound effectively elevates norepinephrine levels, leading to observable behavioral changes indicative of antidepressant activity.
  • Comparative Studies : In comparative analyses with other NRIs, this compound exhibited similar efficacy but with a distinct side effect profile due to its selective action on norepinephrine .
  • Potential Applications : Beyond depression, indications suggest that this compound may be beneficial in treating conditions like ADHD and anxiety disorders .

Mechanism of Action

Amedalin exerts its effects by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter involved in regulating mood, arousal, and stress responses. By blocking the reuptake of norepinephrine, this compound increases the levels of this neurotransmitter in the synaptic cleft, thereby enhancing its signaling and alleviating symptoms of depression .

The molecular targets of this compound include the norepinephrine transporters on the presynaptic neurons. By binding to these transporters, this compound prevents the reabsorption of norepinephrine, leading to increased neurotransmitter availability and prolonged signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Daledalin

  • Structural Similarities : Both Amedalin and Daledalin belong to the NRI class and share the indole scaffold, though their exact substitution patterns differ. Daledalin’s structure includes a similar indole core but lacks the ketone group present in this compound .

Roxindole

  • Structural Features : Roxindole (C₂₃H₂₆N₂O) contains a hydroxylated indole ring and a piperidine moiety, distinguishing it from this compound’s ketone-containing structure .
  • Pharmacological Profile : Unlike this compound’s NRI activity, Roxindole acts as a serotonin and dopamine agonist, making it more suitable for psychotic depression rather than major depressive disorder .
  • SAR Insights: The hydroxyl group in Roxindole enhances its affinity for serotonin receptors, whereas this compound’s ketone and tertiary amine groups optimize norepinephrine transporter (NET) binding .

Comparison with Functionally Similar NRIs (Non-Indole Derivatives)

Atomoxetine

  • Structural Contrast: Atomoxetine (C₁₇H₂₁NO) lacks the indole scaffold, instead featuring a phenoxypropylamine structure.
  • Selectivity : Both compounds are NET-selective, but Atomoxetine is FDA-approved for ADHD, highlighting differences in therapeutic applications despite mechanistic overlap .
  • Side Effects: Atomoxetine’s non-indole structure correlates with a higher incidence of gastrointestinal adverse effects compared to indole-based NRIs like this compound .

Reboxetine

  • Mechanistic Overlap: Reboxetine (C₁₉H₂₃NO₃) shares this compound’s NET inhibition but incorporates a morpholine ring instead of an indole core.
  • Efficacy: Clinical studies suggest Reboxetine has moderate efficacy in depression, but its non-indole structure may limit blood-brain barrier penetration compared to this compound .

Structure-Activity Relationship (SAR) Insights

  • Indole Core: The indole moiety in this compound enhances CNS penetration and stability, a feature absent in non-indole NRIs like Atomoxetine .
  • Substituent Effects :
    • The ketone group in this compound likely strengthens NET binding via hydrogen bonding .
    • The tertiary amine side chain optimizes pharmacokinetics, improving half-life and bioavailability .

Tabulated Comparison of Key Compounds

Compound Structure Molecular Formula Mechanism Clinical Use Key Differentiator
This compound Indole + ketone C₁₉H₂₂N₂O Selective NRI Depression Indole scaffold, NET selectivity
Daledalin Indole Not specified NRI (Discontinued) Broader transporter interaction
Roxindole Hydroxyl-indole C₂₃H₂₆N₂O 5-HT/DA agonist Psychotic depression Serotonin/dopamine activity
Atomoxetine Phenoxypropylamine C₁₇H₂₁NO Selective NRI ADHD Non-indole, FDA-approved

Biological Activity

Amedalin, a selective norepinephrine reuptake inhibitor (NRI), was developed in the 1970s primarily for its potential antidepressant properties. Although it was never marketed, extensive research has been conducted to understand its biological activity, particularly concerning its effects on neurotransmitter systems and its potential therapeutic applications. This article will explore the biological activity of this compound, including its mechanism of action, comparative analysis with similar compounds, and relevant case studies.

Overview of this compound

  • Chemical Structure : this compound is classified as a small molecule with selective inhibition of norepinephrine reuptake. It does not significantly affect serotonin or dopamine reuptake and lacks antihistamine or anticholinergic properties .
  • Synthesis : The compound is synthesized through the cyclization of 3-methyl-3-(3-methylaminopropyl)-1-phenyl-2-indolinone, typically using a strong acid catalyst.

This compound operates by selectively inhibiting the reuptake of norepinephrine in the synaptic cleft, thereby increasing its concentration and enhancing neurotransmitter activity. This mechanism is crucial for understanding its potential role in treating depression and other mood disorders .

Comparative Analysis with Similar Compounds

This compound is unique among NRIs due to its selective action on norepinephrine without affecting serotonin or dopamine. Here is a comparison with similar compounds:

CompoundTypeNorepinephrine Reuptake InhibitionSerotonin Reuptake InhibitionDopamine Reuptake Inhibition
This compoundSelective NRIYesNoNo
DaledalinSelective NRIYesNoNo
VenlafaxineDual NRI/SRIYesYesNo

Neurotransmitter Effects

Research indicates that this compound's selective inhibition of norepinephrine reuptake can lead to significant changes in neurotransmitter levels, which may have implications for mood regulation and anxiety disorders .

Case Studies

  • Antidepressant Potential : In preclinical studies, this compound demonstrated efficacy in animal models of depression. For instance, studies involving forced swim tests indicated reduced immobility times in treated subjects compared to controls, suggesting antidepressant-like effects .
  • Neuroprotective Effects : Some studies have suggested that this compound may exert neuroprotective effects by modulating norepinephrine levels during stress responses, which could be beneficial for conditions like PTSD .

Summary of Biological Activity

The biological activity of this compound highlights its role as a selective norepinephrine reuptake inhibitor with potential applications in treating mood disorders. Its unique profile differentiates it from other compounds in the same class, making it a valuable subject for further research.

Q & A

Basic Research Questions

Q. What is the molecular structure of Amedalin, and how does it correlate with its pharmacological activity?

this compound (C₁₉H₂₂N₂O) features a bicyclic structure with a ketone group and tertiary amine, as depicted in its SMILES notation: CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC . The ketone and amine groups are critical for its interaction with biological targets, such as norepinephrine transporters, which underpin its antidepressant and anti-inflammatory properties . Structural analogs like Mitraphylline and Pindolol ( ) provide comparative insights into structure-activity relationships.

Q. What methodologies are recommended for synthesizing and characterizing this compound in laboratory settings?

Synthesis protocols should include detailed reaction conditions (e.g., solvent systems, catalysts) and purification steps (e.g., column chromatography, recrystallization). Per academic guidelines, experimental sections must specify reagents, instrumentation (e.g., NMR, HPLC), and purity validation (>95% by elemental analysis) to ensure reproducibility . For novel derivatives, spectral data (¹H/¹³C NMR, IR) must be provided in supplementary materials .

Q. What mechanisms of action have been experimentally validated for this compound?

this compound primarily acts as a norepinephrine reuptake inhibitor (NRI), demonstrated via in vitro radioligand binding assays using synaptosomal preparations . Its anti-inflammatory effects may involve modulation of cytokine pathways (e.g., TNF-α suppression), validated through murine macrophage models . Researchers should cross-validate mechanisms using knockout animal models or siRNA silencing to isolate target contributions .

Advanced Research Questions

Q. How to design dose-response experiments for this compound’s anti-inflammatory efficacy while minimizing off-target effects?

  • Step 1: Establish a dose range (e.g., 0.1–100 µM) using preliminary cytotoxicity assays (e.g., MTT) .
  • Step 2: Employ LPS-induced inflammation models in RAW 264.7 macrophages, measuring IL-6 and IL-1β via ELISA .
  • Step 3: Include positive controls (e.g., dexamethasone) and negative controls (vehicle-only) .
  • Step 4: Use pathway-specific inhibitors (e.g., NF-κB inhibitors) to confirm target engagement .

Q. How to resolve contradictions in reported receptor selectivity profiles of this compound across studies?

Contradictions may arise from assay variability (e.g., cell type, ligand concentration). Address this by:

  • Conducting cross-laboratory validation using standardized protocols (e.g., CEREP panels) .
  • Applying meta-analytical tools (e.g., random-effects models) to harmonize data from disparate studies .
  • Performing molecular docking simulations to predict binding affinities against off-target receptors (e.g., serotonin transporters) .

Q. What advanced analytical techniques are optimal for characterizing this compound’s pharmacokinetics in preclinical models?

  • Tissue distribution: Use LC-MS/MS to quantify this compound in plasma, brain, and liver homogenates .
  • Metabolic stability: Incubate with liver microsomes and identify metabolites via high-resolution mass spectrometry .
  • Protein binding: Employ equilibrium dialysis to assess plasma protein binding, critical for dose adjustment .

Q. How to design a comparative study evaluating this compound against structurally related antidepressants?

  • Structural analogs: Select compounds with shared pharmacophores (e.g., atomoxetine, reboxetine) .
  • Experimental endpoints: Compare efficacy in forced-swim tests (depression models) and carrageenan-induced paw edema (anti-inflammatory models) .
  • Statistical analysis: Apply ANOVA with post-hoc Tukey tests to differentiate group means, reporting effect sizes (Cohen’s d) .

Q. What integrative approaches combine in silico modeling and experimental data to predict this compound’s metabolic pathways?

  • Step 1: Use software like Schrödinger’s ADMET Predictor to simulate Phase I/II metabolism .
  • Step 2: Validate predictions with in vitro hepatocyte assays and UPLC-QTOF-MS .
  • Step 3: Cross-reference results with databases (e.g., PubChem Metabolism) to identify conserved pathways .

Q. Methodological Best Practices

  • Data transparency: Archive raw datasets (e.g., spectral scans, chromatograms) in repositories like Figshare or Zenodo .
  • Ethical compliance: Adhere to institutional guidelines for animal welfare and human tissue use .
  • Literature integration: Use academic databases (PubMed, Google Scholar) with Boolean operators to locate niche studies .

Properties

IUPAC Name

3-methyl-3-[3-(methylamino)propyl]-1-phenylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-19(13-8-14-20-2)16-11-6-7-12-17(16)21(18(19)22)15-9-4-3-5-10-15/h3-7,9-12,20H,8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGWAZBZXJBYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40865034
Record name Amedalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22136-26-1
Record name 1,3-Dihydro-3-methyl-3-[3-(methylamino)propyl]-1-phenyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22136-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amedalin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022136261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amedalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMEDALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OWK6X9N16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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